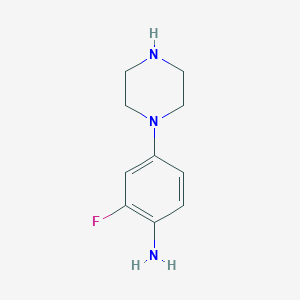

2-Fluoro-4-(piperazin-1-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN3 |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-fluoro-4-piperazin-1-ylaniline |

InChI |

InChI=1S/C10H14FN3/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 |

InChI Key |

RDZBEIUVOAYEHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Piperazin 1 Yl Aniline and Its Analogues

Precursor Synthesis and Starting Material Derivations

The foundation of synthesizing 2-fluoro-4-(piperazin-1-yl)aniline lies in the preparation of key precursors that introduce the necessary fluorine and a latent amino group, typically in the form of a nitro group.

Synthesis of Fluorinated Nitroaromatic Precursors

A common starting point for the synthesis is the nitration of fluorinated aromatic compounds. google.comyoutube.com The process involves treating an aromatic ring with a nitrating agent, such as nitric acid often in the presence of sulfuric acid, to introduce a nitro (NO₂) group. youtube.com This group is a powerful electron-withdrawing group, which facilitates subsequent reactions and can be readily reduced to an aniline (B41778). youtube.comyoutube.com

A key precursor, 2,4-difluoro-1-nitrobenzene , is frequently used. researchgate.netgoogle.comacs.org This compound can be prepared through various methods, including the nitration of 1,3-difluorobenzene. Another approach involves a halogen exchange reaction (Halex reaction) on chlorinated nitroaromatics, such as converting 2,4-dichloronitrobenzene (B57281) to its difluoro analogue. google.com Similarly, 1,2-difluoro-4-nitrobenzene is another valuable precursor. The synthesis of such compounds can also start from more complex molecules; for example, 2,3,4-trichloronitrobenzene (B101362) can be reacted with potassium fluoride (B91410) to yield 3-chloro-2,4-difluoronitrobenzene. google.com

Preparation of Substituted Fluoroanilines

Alternatively, the synthesis can begin with a substituted fluoroaniline (B8554772), where the aniline group is already present. These precursors are then functionalized with the piperazine (B1678402) moiety. Known processes for preparing fluorinated anilines often involve the nitration of a fluorinated aromatic compound followed by the reduction of the resulting nitro compound. google.com For instance, 2,4-difluoroaniline (B146603) can be produced from the catalytic hydrogenation of 3-chloro-2,4-difluoronitrobenzene. google.com Another relevant precursor in this class is 4-chloro-3-fluoroaniline .

Primary Synthetic Routes for this compound

Two main strategies dominate the synthesis of the target molecule: the reduction of a nitro-substituted precursor and the direct formation of the piperazine-aniline bond through nucleophilic aromatic substitution.

Catalytic Hydrogenation of Nitro Precursors

This widely used method involves the reduction of a nitro group to an amine. google.comyoutube.comgoogle.com A common precursor for this step is 1-(3-fluoro-4-nitrophenyl)piperazine . sigmaaldrich.comnih.gov The reduction is typically achieved through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.comyoutube.com This reaction is highly efficient and selective for the nitro group, leaving other functional groups like the fluorine atom and the piperazine ring intact. youtube.com Other reducing agents like iron in acetic acid or stannous chloride (SnCl₂) can also be employed for this transformation, offering milder conditions that may be preferable if other sensitive functional groups are present. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Strategies with Piperazine

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for creating the C-N bond between the aromatic ring and the piperazine nucleophile. google.comgoogle.comacs.org This reaction is effective on aromatic rings that are "activated" by electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex. acs.org

A primary route involves the reaction of 2,4-difluoro-1-nitrobenzene with piperazine . researchgate.netgoogle.comacs.org The nitro group strongly activates the fluorine atom at the para position (C4) for nucleophilic attack. Piperazine displaces this fluorine atom to form 1-(3-fluoro-4-nitrophenyl)piperazine . researchgate.netgoogle.com This intermediate is then reduced via catalytic hydrogenation as described above to yield the final product, this compound. researchgate.netgoogle.com The SNAr reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). prepchem.comgoogle.com The choice of solvent can be critical in controlling regioselectivity, with nonpolar solvents sometimes favoring substitution at the ortho position. acs.org

Advanced Synthetic Approaches

Research continues to refine the synthesis of this compound, focusing on improving efficiency, safety, and scalability. One significant advancement is the use of continuous flow chemistry. researchgate.netcore.ac.uk Flow reactors offer superior control over reaction parameters like temperature and mixing, which can lead to better yields and reduced formation of impurities. researchgate.netcore.ac.uk This technology is particularly advantageous for handling highly exothermic reactions and for facilitating scale-up from the laboratory to industrial production. researchgate.net Automated flow systems combined with real-time online monitoring, for instance using mass spectrometry, allow for rapid optimization of reaction conditions, saving significant time and materials. ichrom.com

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. This technology has been effectively applied to the synthesis of various derivatives of piperazine-containing compounds.

One notable application involves the synthesis of 2-[4-bi-(4-fluorophenyl)methylpiperazin-1-yl] acetyl hydrazones. In this process, treatment of a precursor with aromatic aldehydes under microwave irradiation led to the formation of the target hydrazone derivatives in good yields. sioc-journal.cn The use of microwave heating significantly shortens the reaction time compared to conventional heating methods. sioc-journal.cn

Another example is the synthesis of fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. This multi-step synthesis utilizes a microwave-assisted Claisen-Schmidt condensation, followed by a cyclocondensation reaction with guanidine (B92328) hydrochloride in an alkaline medium, also under microwave irradiation. nih.gov Similarly, various indole (B1671886) and furan (B31954) derivatives have been synthesized using microwave assistance for condensation reactions. epa.gov

The synthesis of pyridinium (B92312) salts from pyridylimidazo[1,5-a]pyridine derivatives provides a clear example of the precise control offered by microwave reactors. In a typical procedure, the starting material is mixed with an alkylating agent, such as iodoethane, in a solvent like acetonitrile (B52724) within a sealed microwave vial. The reaction is then heated to a specific temperature, for instance 155 °C, for a set duration, often less than an hour, to yield the desired quaternized salt. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Product | Reactants | Solvent | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-[4-bi-(4-fluorophenyl)methylpiperazin-1-yl] acteyl hydrazones | Compound 2, Aromatic aldehydes | Not Specified | Not Specified | Good | sioc-journal.cn |

| 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines | Fluorinated chalcones, Guanidine hydrochloride | Alkaline Media | Not Specified | Not Specified | nih.gov |

| 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide | 2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, Iodoethane | Acetonitrile | 155 °C, 50 min | 48% | mdpi.com |

| 2,2′-(3,3′-(1,3-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl))bis(1-ethylpyridin-1-ium) iodide | 3,3'-(1,3-phenylene)bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridine), Iodoethane | Acetonitrile | 155 °C, 50 min | 41% | mdpi.com |

Alternative Coupling Reactions for Aryl-Piperazine Linkages

The formation of the N-aryl bond is a critical step in the synthesis of arylpiperazine compounds. While classical methods exist, several alternative and more efficient coupling reactions have been developed. These primarily include transition-metal-catalyzed reactions and nucleophilic aromatic substitution. mdpi.com

Copper-Catalyzed Coupling: The Ullmann–Goldberg reaction, which utilizes a copper catalyst, is a prominent method. mdpi.com A convenient and practical strategy has been developed for the cross-coupling of N-Boc protected piperazines with aryl iodides using a catalytic system of copper(I) bromide (CuBr) and 1,1'-bi-2-naphthol (B31242) (rac-BINOL), with potassium phosphate (B84403) (K₃PO₄) as the base. researchgate.net This protocol affords N-arylated piperazine products in moderate to good yields. researchgate.net Copper-based methods offer advantages such as low cost and high functional group tolerance. nih.gov For instance, copper(I)-thiophene-2-carboxylate (CuTC) has been used as a soluble, non-basic catalyst in the coupling of aryl iodides and aryl thiols, a method applicable to the elaboration of complex piperazine scaffolds. nih.gov

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is another key method for forming N-arylpiperazine linkages. mdpi.com This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-heteroatom bonds and is applicable to a broad range of substrates. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): For electron-deficient (hetero)arenes, the arylpiperazine group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This method is particularly feasible when the aryl groups on the piperazine N-atoms are aza-heterocycles. mdpi.com For example, the synthesis of Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate in high yield through an SNAr reaction. mdpi.com

Transition-Metal-Free Coupling: An emerging alternative is the base-promoted homolytic aromatic substitution (HAS). acs.org This pathway involves the generation of an aryl radical from an aryl halide, which then adds to an arene. acs.org This method avoids the use of transition metals, offering a potentially more sustainable and lower-toxicity process. acs.org

Table 2: Comparison of Coupling Reactions for Aryl-Piperazine Linkage Formation This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed (Ullmann-Goldberg type) | CuBr / rac-BINOL | Couples N-Boc-piperazine with aryl iodides; moderate to good yields. | researchgate.net |

| Copper-Catalyzed (Ullmann-Goldberg type) | CuTC | Soluble, non-basic catalyst; elaborates complex piperazine scaffolds. | nih.gov |

| Palladium-Catalyzed (Buchwald-Hartwig) | Palladium complexes | Widely applicable for C-N bond formation. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., DBU) | Effective for electron-deficient (hetero)arenes. | mdpi.com |

| Transition-Metal-Free (HAS) | Base (e.g., KOtBu) | Avoids transition metals; involves aryl radical intermediates. | acs.org |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield, improving purity, and ensuring scalability. For the synthesis of this compound and its analogues, several optimization strategies have been reported.

In the copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides, conditions were optimized by screening various copper sources, ligands, bases, and solvents. The optimal conditions were found to be 20 mol % of CuBr, 15 mol % of rac-BINOL as the ligand, and 2 equivalents of K₃PO₄ as the base, with the reaction conducted in DMF at 100 °C for 24 hours. researchgate.net

A detailed optimization was performed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for an antibiotic candidate. The initial synthesis suffered from low purities due to the formation of various alkylation byproducts. nih.gov Optimization of the key ring-forming step involved adjusting the work-up procedure. It was found that neutralization of the crude reaction mixture with 1 N HCl was critical for successful product isolation. This step, followed by the addition of 10 volumes of water, allowed for reproducible recovery of the product with isolated yields between 80-85% and purities greater than 95 wt %. nih.gov

Purification and Isolation Techniques in Synthetic Protocols

The final step in any synthetic sequence is the purification of the desired compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. A variety of techniques are employed for the purification of piperazine-containing compounds.

Chromatography: Column chromatography is a frequently used method for purifying N-arylated piperazine products. researchgate.net It is effective in separating the desired product from closely related impurities, yielding materials with high purity. researchgate.netnih.gov

Recrystallization and Precipitation: Recrystallization is a common and effective technique for purifying solid compounds. In the synthesis of certain quinazolinone derivatives containing a piperazine ring, the final product was isolated by precipitation in ice-cold water, followed by filtration, washing with water, drying, and finally recrystallization from ethanol. nih.gov

Distillation: For volatile impurities or products, vacuum distillation can be an effective purification method. In the synthesis of the alkylating agent 3,3-bis(bis(bromomethyl)oxetane (BBMO), a major impurity was identified as 3-bromo-2-(bromomethyl)-1-propene. nih.gov Vacuum distillation of the crude product was successful in largely removing this impurity, yielding the desired product with a purity of over 95%. nih.gov

Optimized Work-up Procedures: As mentioned previously, the isolation strategy itself can be a form of purification. The neutralization of a reaction mixture with acid to precipitate the product while keeping impurities in solution is a highly effective method. nih.gov Another challenge can be sluggish filtration, which can negatively impact the yield and efficiency of a process. nih.gov Developing routes that avoid such problematic steps is a key consideration in process chemistry. nih.gov A convenient method for preparing monoacylated piperazine derivatives involves reacting piperazine with trimethylacetic arylcarboxylic anhydrides, which are prepared in situ, leading to good yields of the monosubstituted products, simplifying subsequent isolation. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Piperazin 1 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The reactivity of the aniline portion of the molecule is governed by the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing fluorine atom. Their combined influence dictates the outcomes of electrophilic substitution, oxidation, and reduction reactions.

Electrophilic Aromatic Substitution Studies

The amino group in aniline is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com In 2-Fluoro-4-(piperazin-1-yl)aniline, the positions ortho and para to the amino group are either occupied (by the fluorine and piperazine (B1678402) groups) or sterically hindered. However, the position ortho to the amino group and meta to the piperazine (position 3) and the position meta to the amino group and ortho to the piperazine (position 5) are potential sites for substitution. The fluorine atom, being an ortho-, para-director, also influences the regioselectivity of these reactions. byjus.com

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of related compounds, such as 2-fluoroaniline (B146934), provides valuable insights. For instance, the bromination of 2-fluoroaniline can be controlled to yield 4-bromo-2-fluoroaniline, indicating that the position para to the fluorine and meta to the amine can be selectively functionalized.

In the case of this compound, the strong activating effect of the amino group suggests that reactions like halogenation, nitration, and sulfonation would readily occur. byjus.comscribd.com The substitution pattern would likely favor the positions activated by both the amino and piperazine groups. It is important to note that under strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com This can lead to a mixture of products. To control the reaction and favor para-substitution, the amino group can be protected by acetylation prior to the electrophilic substitution step. scribd.com

Oxidation Reactions leading to Aromatic Transformations

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can oxidize anilines to form quinones or other oxidized derivatives. The presence of the electron-donating amino and piperazino groups would likely make the aromatic ring of this compound sensitive to oxidation.

While specific oxidation studies on this compound are not detailed in the available literature, the general behavior of anilines suggests that controlled oxidation could lead to the formation of benzoquinone-type structures. The regiochemistry of such an oxidation would be influenced by the substitution pattern on the ring.

Reduction of Functional Groups on the Aniline Ring

The reduction of functional groups on the aniline ring of this compound is a relevant transformation, particularly in the context of its synthesis. The parent compound is often synthesized from its nitro precursor, 4-fluoro-5-(piperazin-1-yl)-2-nitroaniline. The reduction of the nitro group to an amine is a crucial step in this process. youtube.comorgoreview.com

This reduction can be achieved using various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas, or with reducing agents like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl2). youtube.comorgoreview.comcommonorganicchemistry.com These methods are generally effective for the reduction of aromatic nitro groups to anilines. wikipedia.orgrsc.org The choice of reducing agent can be important to avoid the reduction of other functional groups present in the molecule. For instance, milder reagents like Fe/HCl or SnCl2 are often preferred when other reducible groups are present. commonorganicchemistry.com

Reactions at the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and readily undergo a variety of reactions, including N-alkylation, N-acylation, and the formation of more complex heterocyclic structures.

N-Alkylation and N-Acylation Reactions

The secondary amine in the piperazine ring of this compound can be easily alkylated or acylated. N-alkylation can be achieved by reacting the compound with alkyl halides.

N-acylation is a common transformation and can be carried out using acid chlorides or anhydrides. For example, the reaction with chloroacetyl chloride introduces a chloroacetyl group onto the piperazine nitrogen. This acylated product can then be further modified, for instance, by amination with various secondary amines to produce a range of derivatives. nih.gov

| Reagent | Product Type | Reference |

| Alkyl Halides | N-Alkylpiperazine derivatives | General Knowledge |

| Chloroacetyl Chloride | N-Chloroacetylpiperazine derivative | nih.gov |

| Substituted Benzoic Acids | N-Benzoylpiperazine derivatives | nih.gov |

Formation of Heterocyclic Derivatives via Piperazine Modification

The versatile piperazine moiety serves as a valuable scaffold for the synthesis of a wide array of heterocyclic derivatives. The secondary amine provides a reactive handle for cyclization reactions, leading to the formation of fused or appended heterocyclic rings.

For instance, piperazine-containing compounds can be used to synthesize pyrimidine (B1678525) derivatives. This can be achieved by reacting a substituted pyrimidine, such as one bearing a leaving group like a methylsulfanyl group, with the piperazine nitrogen of this compound. nih.gov This reaction typically proceeds via nucleophilic substitution.

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from piperazine-containing precursors. nih.govorganic-chemistry.orgorganic-chemistry.orgisres.org These syntheses often involve the reaction of the piperazine amine with a reagent that provides the necessary carbon and nitrogen atoms to form the triazole ring.

Furthermore, the aniline and piperazine functionalities can be utilized together in the construction of more complex heterocyclic systems like quinolines. The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Gould-Jacobs reaction, which involves the condensation of an aniline with an appropriate carbonyl compound, followed by cyclization. nih.govorganic-chemistry.orgmdpi.comrsc.org

| Heterocyclic Product | General Method | References |

| Pyrimidine derivatives | Nucleophilic substitution on a substituted pyrimidine | nih.govnih.govresearchgate.netchemicalbook.comsigmaaldrich.com |

| 1,2,4-Triazole derivatives | Cyclization with appropriate C and N sources | nih.govorganic-chemistry.orgorganic-chemistry.orgisres.orgrsc.org |

| Quinoline derivatives | Condensation and cyclization reactions (e.g., Gould-Jacobs) | nih.govnih.govorganic-chemistry.orgmdpi.comrsc.org |

Reactions Involving the Fluorine Atom

The fluorine atom, being the most electronegative element, significantly influences the reactivity of the aromatic ring. Its presence allows for specific chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Displacement of the Fluorine Atom

The fluorine atom at the 2-position of the aniline ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of the electron-donating amino and piperazinyl groups, which can stabilize the intermediate Meisenheimer complex. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of similar fluoroaromatic compounds.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The departure of the fluoride (B91410) ion, a good leaving group, then yields the substituted product.

Common nucleophiles that can displace the fluorine atom include:

N-Nucleophiles: Amines and amides can react to form substituted diamines.

O-Nucleophiles: Alkoxides and phenoxides can react to form ether derivatives.

S-Nucleophiles: Thiols and their corresponding thiolates can react to form thioether derivatives.

The reaction conditions for these substitutions typically involve the use of a base and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures. The choice of base and solvent is crucial for the success of the reaction, with weaker inorganic bases like potassium phosphate (B84403) or cesium carbonate often being effective. nih.gov

Impact of Fluorine on Aromatic Ring Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). This combination influences the regioselectivity of electrophilic aromatic substitution reactions.

The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). However, the +M effect, which involves the donation of a lone pair of electrons from the fluorine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Mechanism of Action Studies for Chemical Transformations

Detailed mechanistic studies specifically on the chemical transformations of this compound are not widely available in the reviewed literature. However, the mechanisms of its reactions can be understood by applying established principles of physical organic chemistry.

For nucleophilic aromatic substitution reactions, the mechanism is generally accepted to proceed via a two-step addition-elimination pathway involving a Meisenheimer intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.

For electrophilic aromatic substitution reactions, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The regioselectivity is determined by the ability of the substituents to stabilize the positive charge in the intermediate.

Computational studies, such as those employing density functional theory (DFT), could provide valuable insights into the reaction mechanisms, transition state energies, and the influence of the various functional groups on the reactivity of this compound. Such studies have been used to understand the reactivity of other fluorinated aromatic compounds.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the electronic environment of atoms, and their connectivity.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the case of 2-Fluoro-4-(piperazin-1-yl)aniline, the ¹H NMR spectrum provides key signals that confirm the presence of the aromatic ring, the piperazine (B1678402) moiety, and the aniline's amino group.

The aromatic region of the spectrum is of particular interest. It is expected to show three distinct signals corresponding to the three protons on the aniline (B41778) ring. The proton positioned between the fluorine and amino groups would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the neighboring aromatic proton. The other two aromatic protons would also exhibit splitting patterns consistent with their positions relative to each other and the fluorine atom.

The piperazine ring typically shows two broad signals. These correspond to the four protons adjacent to the aniline ring and the four protons adjacent to the secondary amine (NH) group of the piperazine ring. The protons of the primary amino group (-NH₂) on the aniline ring generally appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). While specific data for this compound is not widely published, analysis of a related compound, 2-fluoro-N-phenylaniline, shows aromatic protons in the range of δ 6.79-7.35 ppm. doi.org The protons on a piperazine ring typically appear in the δ 2.5-3.5 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.5 - 7.2 | m (multiplet) |

| Piperazine-H (C-N-Ar) | ~3.0 - 3.2 | t (triplet) |

| Piperazine-H (C-N-H) | ~2.8 - 3.0 | t (triplet) |

| Aniline-NH₂ | ~3.5 - 4.5 | br s (broad singlet) |

| Piperazine-NH | ~1.5 - 2.5 | br s (broad singlet) |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. This allows for a direct count of the non-equivalent carbon atoms in the molecule.

The spectrum is expected to show six distinct signals for the aromatic carbons due to the molecule's asymmetry. The carbon atom bonded to the fluorine atom (C-F) will exhibit a large coupling constant, appearing as a doublet, which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and piperazinyl groups and the electron-withdrawing fluorine atom. Generally, sp² hybridized carbons in aromatic rings appear in the δ 110-160 ppm range. libretexts.org For instance, in the related 4-fluoro-N-phenylaniline, aromatic carbon signals are observed between δ 115.79 and 159.26 ppm. doi.org The piperazine ring is expected to show two signals for its four carbon atoms, typically in the δ 40-60 ppm region. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~150 - 160 (doublet) |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic C-N(piperazine) | ~145 - 155 |

| Aromatic C-H | ~110 - 130 |

| Piperazine C-atoms | ~45 - 55 |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a crucial technique for characterization. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org This technique is particularly valuable due to its wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atom. huji.ac.ilbiophysics.org

A single signal is expected in the ¹⁹F NMR spectrum for this compound. The chemical shift of this signal provides confirmation of the fluorine's position on the aromatic ring. For comparison, the ¹⁹F chemical shift for 2-fluoro-N-phenylaniline is reported at δ -132.58 ppm. doi.org The coupling of the fluorine nucleus with adjacent protons (³JHF) would result in the signal appearing as a multiplet in a proton-coupled spectrum, providing further structural confirmation. wikipedia.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₄FN₃), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated.

An HRMS analysis would be expected to yield an m/z value that matches this theoretical calculation very closely, thus confirming the elemental composition. For example, in the analysis of a similar compound, (E)-N-benzylidene-4-fluoroaniline oxide, the calculated mass for the sodium adduct [M+Na]⁺ was 238.0647, and the found value was 238.0644, demonstrating the accuracy of the technique. rsc.org

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions.

For this compound, the molecular ion peak would have an odd integer m/z value, which is characteristic of molecules containing an odd number of nitrogen atoms (the Nitrogen Rule). libretexts.org Key fragmentation pathways would likely involve the piperazine ring. Alpha-cleavage, which is the cleavage of the C-C bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines. libretexts.org In this case, fragmentation of the piperazine ring could lead to the loss of ethyleneimine (C₂H₄N) fragments. researchgate.net Other likely fragmentations include cleavage of the bond between the aniline ring and the piperazine nitrogen, and fragmentation of the aromatic ring itself, such as the loss of HCN. whitman.edu

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds (stretching, bending, etc.). The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its aniline and piperazine moieties, as well as the fluoro-substituted aromatic ring.

The primary amine (-NH₂) of the aniline group typically shows a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The secondary amine (N-H) within the piperazine ring is expected to exhibit a single, weaker absorption band in a similar region. scispace.com C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while those from the saturated piperazine ring appear just below 3000 cm⁻¹. scispace.com

Other key vibrations include C=C stretching of the aromatic ring in the 1620-1450 cm⁻¹ range, N-H bending around 1650-1580 cm⁻¹, and C-N stretching vibrations for both the aromatic and aliphatic amines, typically found in the 1350-1250 cm⁻¹ region. The C-F bond introduces a strong absorption band in the 1250-1020 cm⁻¹ range. The specific positions of these bands provide clear evidence for the presence of the key functional groups within the molecule.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Secondary Amine (-NH) | N-H Stretch | 3500 - 3250 scispace.com |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (Piperazine) | C-H Stretch | 2950 - 2800 scispace.com |

| Aromatic Ring | C=C Stretch | 1620 - 1450 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aryl C-N | C-N Stretch | 1340 - 1250 |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. A key advantage of Raman is that symmetric, non-polar bonds, which are often weak in IR spectra, tend to produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the benzene (B151609) ring and the carbon skeleton of the piperazine ring. scispace.comtsijournals.com The symmetric "breathing" mode of the aromatic ring typically gives a strong, sharp band in the Raman spectrum. This technique is also less sensitive to interference from water, which can be an advantage depending on the sample preparation method. researchgate.net Comparing the IR and Raman spectra helps to provide a more complete vibrational assignment, confirming the molecular structure. Studies on similar molecules like 4-fluoroaniline (B128567) have utilized Raman spectroscopy to assign vibrational modes with high confidence. tsijournals.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state (often a π bonding orbital or a non-bonding orbital) to a higher energy excited state (an antibonding π* orbital).

The UV-Vis spectrum of this compound is dominated by the chromophore of the substituted benzene ring. The aniline and piperazine groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. In similar piperazine-substituted aromatic compounds, these transitions are typically observed in the 200-400 nm range. researchgate.net The exact position and intensity of the absorption bands are sensitive to the solvent polarity.

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~240 - 280 |

Note: Values are estimates based on similar aromatic amine and piperazine structures. Actual values must be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of closely related piperazine derivatives reveals key structural features that would be expected. nih.govnih.gov For a crystal of this compound, the analysis would likely show:

The piperazine ring adopting a stable chair conformation. nih.govnih.gov

The substituents on the piperazine ring occupying equatorial positions to minimize steric hindrance. nih.gov

The planarity of the fluoroaniline (B8554772) ring.

The dihedral angle between the plane of the aromatic ring and the piperazine ring.

Intermolecular interactions, such as hydrogen bonds involving the amine protons, which dictate the crystal packing.

The data obtained from such an analysis provides an absolute confirmation of the compound's connectivity and stereochemistry.

Table 3: Example Crystal Data for a Related Piperazine Compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆ClFN₂O |

| Formula Weight | 270.73 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.9350 (5) |

| b (Å) | 8.4610 (4) |

| c (Å) | 19.0040 (11) |

| V (ų) | 1275.89 (12) |

| Z | 4 |

This table illustrates the type of data generated from an X-ray crystallography experiment and does not represent the target compound.

Chromatographic Methods in Characterization (e.g., TLC for reaction monitoring)

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for this purpose.

In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. researchgate.netyoutube.com The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. The plate is then developed in an appropriate solvent system. Because the starting materials, intermediates, and the final product will likely have different polarities, they will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. youtube.com

By comparing the spots from the reaction mixture to reference spots of the starting materials and the purified product, a chemist can visually determine when the reactants have been fully consumed, indicating the reaction is complete. researchgate.netyoutube.com This allows for optimization of reaction times and prevents the formation of excess byproducts.

Table 4: Hypothetical TLC Data for Monitoring Synthesis

| Compound | Polarity | Expected Rf Value* |

|---|---|---|

| Starting Material 1 (e.g., 1-fluoro-2-nitrobenzene) | Less Polar | ~0.8 |

| Starting Material 2 (e.g., Piperazine) | Very Polar | ~0.1 |

| This compound | Intermediate Polarity | ~0.4 |

Rf values are highly dependent on the stationary phase and the mobile phase (solvent system) used. These are illustrative values.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are at the forefront of the theoretical investigation of 2-Fluoro-4-(piperazin-1-yl)aniline, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives and related structures of this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, have been instrumental. grafiati.comdntb.gov.ua These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, which governs the chemical behavior of the molecule, is also elucidated through DFT. This includes the distribution of electron density and the energies of the molecular orbitals. For instance, in related fluoroaniline (B8554772) compounds, the position of the fluorine atom has been shown to significantly influence the electronic properties. grafiati.com

Table 1: Selected Optimized Geometrical Parameters of a Fluoroaniline Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (aniline) | 1.402 | C-C-N: 120.5 | C-C-N-H: 180.0 |

| C-F | 1.358 | C-C-F: 119.8 | F-C-C-C: 0.0 |

| C-N (piperazine) | 1.385 | C-N-C (piperazine): 110.2 | C-C-N-C: 178.5 |

Note: This table is illustrative and based on typical values for similar structures as specific data for this compound was not available in the searched literature.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For related N-substituted piperazines, FMO analysis has been used to understand their reactivity features. dntb.gov.ua The HOMO is typically located on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO resides on the electron-deficient areas, prone to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of a Related Fluoroaniline Derivative (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.36 |

Note: This table is illustrative and based on typical values for similar structures as specific data for this compound was not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color spectrum to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In studies of similar compounds, MEP analysis has been used to identify the reactive sites. dntb.gov.ua For a molecule like this compound, the nitrogen atoms of the aniline (B41778) and piperazine (B1678402) groups, as well as the fluorine atom, would be expected to be regions of significant electrostatic potential. For example, in Norfloxacin analogues, the fluorine atoms and piperazine rings show negative electrostatic potential, making them vulnerable to attack. nih.gov

Computational methods can also be used to predict the thermodynamic and kinetic feasibility of chemical reactions. By calculating the changes in enthalpy, entropy, and Gibbs free energy, researchers can determine whether a reaction is likely to occur spontaneously. Kinetic predictions involve calculating the activation energy, which provides insight into the reaction rate. These predictions are valuable for designing synthetic routes and understanding reaction mechanisms. While specific thermodynamic and kinetic data for reactions involving this compound are not detailed in the provided search results, such computational approaches are standard in chemical research. nih.gov

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic view of molecular behavior.

Molecules are not static entities; they can adopt various three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often visualized as an energy landscape, where the valleys represent stable conformations and the peaks represent transition states. Understanding the conformational preferences of this compound is crucial as different conformations can exhibit different biological activities. For flexible molecules like this, with a piperazine ring, multiple low-energy conformations are possible.

Molecular Dynamics Simulations for Structural Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and structural flexibility of a ligand like this compound, both in isolation and when interacting with a biological target.

Research on analogous compounds containing the fluorophenyl-piperazine scaffold highlights the utility of MD simulations. For instance, in a study of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), a related piperazine derivative, MD simulations were conducted for 50 nanoseconds to assess the stability of the ligand-receptor complex. nih.govrsc.org The results demonstrated that the complex remained stable throughout the simulation, with a root mean square deviation (RMSD) value of approximately 2 Å. nih.govrsc.org This low RMSD value indicates minimal deviation from the initial docked pose, confirming the ligand's stable and enduring presence within the binding pocket of the sigma-1 receptor (σ1R). nih.govrsc.org Such simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-target interaction, which is a critical factor for its biological activity.

| Simulation Parameter | Value | Significance | Reference |

| Ligand | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | Analogue of the subject compound | nih.gov, rsc.org |

| Target | Sigma-1 Receptor (σ1R) | Biological target protein | nih.gov, rsc.org |

| Simulation Time | 50 ns | Duration of the dynamic study | nih.gov, rsc.org |

| RMSD | ~2 Å | Indicates high stability of the ligand-receptor complex | nih.gov, rsc.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the relationships between the chemical structure of a compound and its biological activity.

For piperazine-containing compounds, QSAR models have been successfully developed to predict biological activities. A study on aryl alkanol piperazine derivatives as antidepressant agents developed statistically significant 2D-QSAR models. nih.gov These models identified key molecular descriptors, such as dipole moment and specific atom-type counts, that influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov

SAR studies on analogues of this compound provide more direct insights. Research on inhibitors of human Equilibrative Nucleoside Transporters (ENTs) based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin scaffold revealed critical structural requirements for activity. frontiersin.orgpolyu.edu.hk The studies showed that:

The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Replacing the naphthalene (B1677914) moiety on the triazine ring with a benzene (B151609) ring eliminated the inhibitory effects. frontiersin.orgpolyu.edu.hk

However, adding specific substituents back onto this benzene ring could restore activity, demonstrating a clear SAR. polyu.edu.hk

| Compound Modification (FPMINT Analogue) | Effect on ENT1 Inhibition | Effect on ENT2 Inhibition | Reference |

| Replacement of naphthalene with benzene | Abolished | Abolished | frontiersin.org, polyu.edu.hk |

| Addition of meta-chloro to benzene | Restored | No effect | polyu.edu.hk |

| Addition of meta-methyl to benzene | Regained | Regained | polyu.edu.hk |

| Addition of para-ethyl to benzene | Regained | Regained | polyu.edu.hk |

Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for activity. The piperazine ring is a common scaffold in drug design, often used to optimize pharmacokinetic properties or to correctly position pharmacophoric groups for interaction with a target. nih.gov

The development of inhibitors for targets like tyrosinase and ENTs based on the fluorophenyl-piperazine core exemplifies ligand-based design. frontiersin.orgpolyu.edu.hknih.gov In these studies, a lead compound is systematically modified, and the activity of the resulting analogues is tested. For example, in the development of tyrosinase inhibitors, modifications to the aryl tail of a [4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone scaffold led to the discovery of significantly more potent inhibitors. nih.gov This iterative process of synthesis and testing helps to build a comprehensive understanding of the SAR and refine the pharmacophore model for optimal target interaction. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the spatial arrangement of electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is established from a set of active ligands, it can be used to search large databases of chemical compounds in a process called virtual screening.

This approach identifies novel molecules that match the pharmacophore and are therefore likely to be active. For instance, docking and MD simulation studies on commercially available piperidine/piperazine-containing compounds were used to screen for potential ligands targeting the σ1R receptor. nih.govrsc.org This process identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a promising hit, which was then modified to improve its affinity. nih.govrsc.org This highlights how virtual screening can effectively narrow down a large chemical space to a manageable number of candidates for further experimental validation.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is instrumental in predicting the binding affinity and interaction patterns of compounds like this compound with various biological targets.

Docking studies on analogues have provided detailed insights into their binding modes.

Sigma-1 Receptor (σ1R): The fluoroethylated analogue, FEt-PPZ, was docked into the σ1R binding site, yielding a favorable Glide score of -9.4 kcal/mol. nih.gov The simulation revealed that the ligand engaged in multiple hydrophobic interactions with key amino acid residues such as Tyr103, Leu105, Ile124, Ile178, Thr181, and Leu182, which contributes to its strong binding profile. nih.gov

Tyrosinase: Docking of a [4-(4-fluorobenzyl)piperazin-1-yl] derivative into the active site of human tyrosinase showed that the fluorine atom is capable of forming halogen bonds with histidine residues (H202 and H367), while the benzylpiperazine moiety engages in aromatic and hydrophobic interactions. nih.gov

Topoisomerase II: In a study of ciprofloxacin-aniline hybrids, induced fit docking revealed that an active compound could inhibit Topoisomerase II with superior binding affinity by forming strong contacts with key residues responsible for DNA intercalation and catalytic inhibition. researchgate.netresearchgate.net

These simulations provide a rational basis for a compound's activity and guide the design of new derivatives with improved potency and selectivity.

| Ligand / Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| FEt-PPZ | Sigma-1 Receptor (σ1R) | -9.4 | Tyr103, Leu105, Ile124, Ile178, Thr181, Leu182 | nih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl] derivative | Tyrosinase (human) | Not specified | H202, H367, Val377 | nih.gov |

| Ciprofloxacin-aniline hybrid (6a) | Topoisomerase II | Not specified | Not specified | researchgate.net, researchgate.net |

Applications in Medicinal Chemistry Research Pre Clinical Focus

Development as a Synthetic Intermediate for Bioactive Molecules

2-Fluoro-4-(piperazin-1-yl)aniline serves as a crucial building block in the synthesis of a wide range of bioactive molecules. Its structural features, including the reactive aniline (B41778) and piperazine (B1678402) moieties, coupled with the presence of a fluorine atom, make it a versatile intermediate for creating novel compounds with therapeutic potential. mdpi.comnih.gov The piperazine ring, in particular, is a common feature in many drugs and is known to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

The synthesis of various heterocyclic compounds often starts with this compound. For instance, it is a key precursor in the creation of certain kinase inhibitors. The aniline group can be readily modified to introduce different functionalities, while the piperazine moiety can be derivatized to enhance solubility, basicity, and interaction with biological targets. nih.gov A notable example is its use in synthesizing 3-piperazinyl cinnolines, which have shown potential antitumor and antifungal activities. mdpi.com The synthesis of these derivatives typically involves the intramolecular cyclization of piperazinyl amidrazones, which are themselves prepared from this compound. mdpi.com

Exploration as a Lead Compound for Novel Therapeutic Agents

The unique chemical structure of this compound makes it an attractive scaffold for the development of new therapeutic agents. mdpi.comnih.gov The combination of the fluorinated aniline and the piperazine ring provides a foundation for creating derivatives with diverse biological activities. nih.govnih.gov Medicinal chemists often use such "privileged scaffolds" as starting points for drug discovery, modifying the core structure to optimize activity against specific biological targets. nih.gov

The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the piperazine group is a well-known pharmacophore that can interact with various receptors and enzymes. nih.govontosight.ai This has led to the exploration of this compound derivatives as potential treatments for a range of diseases. Research has focused on modifying the structure to improve potency and selectivity for targets involved in cancer and infectious diseases. nih.govnih.govnih.gov

In Vitro Biological Activity Screening and Evaluation

Antimicrobial Activity Studies (Antibacterial, Antifungal) on Cell Cultures/Microorganisms

Derivatives of this compound have been the subject of numerous studies evaluating their antimicrobial properties. These investigations have revealed that incorporating this scaffold into various molecular frameworks can lead to significant antibacterial and antifungal effects. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Antibacterial Activity:

Several studies have demonstrated the antibacterial potential of compounds derived from this compound. For example, novel 1,2,4-triazole (B32235) derivatives synthesized from this compound have shown activity against Staphylococcus aureus. nih.gov In another study, s-triazinyl piperazines containing the this compound moiety were tested against a panel of bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives showing noteworthy activity. researchgate.net The introduction of the piperazine moiety is often credited with enhancing the antimicrobial activity of various classes of compounds, including fluoroquinolones. nih.gov

Antifungal Activity:

The antifungal potential of this compound derivatives has also been investigated. The aforementioned 1,2,4-triazole derivatives exhibited antifungal activity against Microsporum gypseum, with some derivatives showing superior activity compared to the standard drug ketoconazole. nih.gov Similarly, the s-triazinyl piperazines were screened against fungal strains like Aspergillus niger and Candida albicans, demonstrating the broad-spectrum antimicrobial potential of this chemical scaffold. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Test Organism | Observed Activity | Reference |

| 1,2,4-Triazoles | Staphylococcus aureus | Antibacterial activity | nih.gov |

| 1,2,4-Triazoles | Microsporum gypseum | Antifungal activity, some superior to ketoconazole | nih.gov |

| s-Triazinyl piperazines | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa | Noteworthy antibacterial activity | researchgate.net |

| s-Triazinyl piperazines | Aspergillus niger, Candida albicans | Antifungal activity | researchgate.net |

Anticancer Activity Studies on Cell Lines

The this compound scaffold has been incorporated into various novel compounds that have demonstrated promising anticancer activity in preclinical studies. nih.govnih.govresearchgate.netnih.gov These derivatives have been evaluated against a range of human cancer cell lines, showing potential for development as new anticancer agents.

Derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines. nih.gov For instance, certain benzoxazole (B165842) derivatives containing this moiety have been synthesized and evaluated for their cytotoxicity against human A-549 lung carcinoma cells. nih.gov Additionally, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole (B1198619) ring, which can be synthesized from precursors related to this compound, have shown significant antiproliferative activity against breast cancer cell lines. nih.gov Some of these compounds exhibited higher cytotoxic activity than the standard drug staurosporine. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

| Benzoxazoles | A-549 (Lung Carcinoma) | Cytotoxicity | nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-ones | T-47D (Breast Cancer) | Higher cytotoxic activity than staurosporine | nih.gov |

| 2-Phenazinamine derivatives | K562 (Leukemia), HepG2 (Hepatocellular Carcinoma) | Potent anticancer effect comparable to cisplatin | nih.gov |

Enzyme Inhibition Assays

The structural characteristics of this compound and its derivatives make them promising candidates for enzyme inhibitors. manipal.edu The piperazine moiety can interact with the active sites of various enzymes, and the fluorine atom can enhance binding affinity. manipal.edu

Research has shown that derivatives of this compound can inhibit the activity of several enzymes. For example, certain 1,2,4-triazole derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase. nih.gov In one study, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated inhibitory activity against VEGFR-2, a key enzyme in angiogenesis, with some compounds showing activity comparable to the known inhibitor sorafenib. nih.gov

Mechanism of Action at the Molecular Level (In Vitro/Theoretical)

Understanding the mechanism of action of this compound derivatives at the molecular level is crucial for their development as therapeutic agents. In vitro and theoretical studies have provided insights into how these compounds interact with their biological targets. nih.gov

For antimicrobial activity, it is proposed that these compounds may disrupt the microbial cell wall or interfere with essential cellular processes. nih.gov In the case of anticancer activity, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives were found to arrest the cell cycle at the S phase and induce both early and late apoptosis. nih.gov

Molecular docking studies have been employed to predict the binding modes of these compounds with their target enzymes. For instance, docking studies of VEGFR-2 inhibitors derived from this scaffold have shown interactions with key amino acid residues in the enzyme's active site, similar to the binding of known inhibitors like sorafenib. nih.gov These theoretical studies, combined with experimental data, help to elucidate the structure-activity relationships and guide the design of more potent and selective inhibitors.

Receptor Interaction Studies (e.g., Neurotransmitter Receptors)

While direct receptor binding data for this compound is not extensively documented in publicly available research, its structural motifs are key components of various ligands targeting neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. The piperazine ring is a well-established pharmacophore that can interact with the active sites of these receptors, while the fluoro-substituted phenyl group can influence binding affinity and selectivity.

Research has demonstrated that derivatives incorporating the this compound scaffold exhibit significant interactions with dopamine D2 and D3 receptors. For instance, a series of N-phenylpiperazine analogs were synthesized and evaluated for their binding affinities at these receptors. These studies are crucial in the development of potential antipsychotic and therapeutic agents for neurological disorders.

Furthermore, modifications of the phenylpiperazine structure, including the introduction of a fluorine atom, have been shown to impact binding to serotonin receptors. The placement of the fluorine atom on the phenyl ring can significantly alter the affinity of the compound for different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. This highlights the importance of the fluoroaniline (B8554772) moiety in fine-tuning the pharmacological profile of these derivatives.

Modulation of Molecular Signaling Pathways (in vitro models)

Direct evidence detailing the modulation of specific molecular signaling pathways by the parent compound, this compound, in in vitro models is limited in the current body of scientific literature. However, based on the established receptor interactions of its derivatives, it is plausible to hypothesize its potential involvement in downstream signaling cascades.

Given that derivatives of this compound are known to bind to dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs), they are likely to influence intracellular signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) and phospholipase C (PLC) pathways. Activation or inhibition of these receptors by a ligand can lead to a cascade of intracellular events, including changes in second messenger concentrations, protein phosphorylation, and gene expression.

For example, the interaction of a derivative with D2 dopamine receptors could lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, interaction with certain serotonin receptor subtypes could stimulate PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). Further in vitro functional assays would be necessary to elucidate the precise modulatory effects of this compound and its derivatives on these and other signaling pathways.

Design and Synthesis of Derivatives with Enhanced Biological Profiles

The this compound scaffold serves as a valuable starting point for the design and synthesis of new chemical entities with improved biological activities. Medicinal chemists have systematically modified this core structure to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic profiles. These synthetic efforts have led to the development of derivatives with potential applications in various therapeutic areas, including oncology and infectious diseases.

A common strategy involves the derivatization of the piperazine nitrogen or the aniline nitrogen to introduce diverse functional groups. These modifications can lead to enhanced interactions with biological targets and improved pharmacological properties. For instance, the synthesis of amide or sulfonamide derivatives at the aniline nitrogen has been explored to generate compounds with novel biological activities. Similarly, alkylation or acylation of the distal piperazine nitrogen allows for the introduction of various substituents that can probe the binding pockets of target proteins.

The following table summarizes selected examples of derivatives synthesized from the this compound core and their reported biological activities, highlighting the versatility of this chemical scaffold.

| Derivative Class | General Structure Modification | Resulting Biological Profile |

| N-Arylcarboxamides | Amide bond formation at the aniline nitrogen with various aryl carboxylic acids. | Potential as receptor antagonists. |

| Piperazine-Substituted Quinolones | Incorporation of the fluoro-phenylpiperazine moiety into a quinolone core. | Enhanced antimicrobial activity. |

| Triazole-Containing Derivatives | Introduction of a triazole ring system. | Potential as kinase inhibitors for cancer therapy. |

These examples underscore the importance of this compound as a key intermediate in the generation of diverse and biologically active molecules. The continued exploration of new synthetic methodologies and the systematic evaluation of the resulting derivatives are likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Emerging Research Avenues and Future Perspectives

Integration with Advanced Material Science Applications

The distinct electronic properties conferred by the fluorine atom and the piperazine (B1678402) group in 2-Fluoro-4-(piperazin-1-yl)aniline make it an attractive candidate for the development of novel materials. Research is increasingly focused on incorporating this and similar fluoroaniline (B8554772) derivatives into polymers and other advanced materials. The presence of fluorine can enhance thermal stability, chemical resistance, and specific optical or electronic characteristics of the resulting materials.

Future research in this area will likely involve the synthesis of polymers where this compound is a key monomer. These polymers could find applications in high-performance coatings, advanced composites, and potentially in electronic devices. The piperazine unit offers a site for further functionalization, allowing for the tuning of material properties such as solubility, cross-linking capabilities, and affinity for specific substrates.

Exploration in Agrochemical and Dye Synthesis

The utility of this compound as an intermediate in the synthesis of agrochemicals and dyes is an area of growing interest. The introduction of a fluorine atom into agrochemical molecules can significantly enhance their biological activity and metabolic stability. Derivatives of this compound are being explored for the development of new fungicides and other crop protection agents.

In the realm of dye synthesis, the aniline (B41778) and piperazine moieties provide reactive sites for diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes. primescholars.comresearchgate.net The fluorine atom can act as an auxochrome, modifying the color and fastness properties of the resulting dyes. primescholars.comresearchgate.net The synthesis of novel dyes derived from this compound could lead to new colorants with improved stability and application profiles for textiles, plastics, and other materials. primescholars.com

Table 1: Key Reactions in Agrochemical and Dye Synthesis

| Reaction Type | Reactants | Product Type | Potential Application |

| N-alkylation/N-arylation | This compound, Alkyl/Aryl Halide | Functionalized aniline derivative | Agrochemical intermediate |

| Diazotization & Azo Coupling | This compound, Nitrous Acid, Coupling Agent | Azo Dye | Textile and material colorant |

Novel Methodologies for Derivative Library Synthesis

The development of efficient and diverse synthetic routes to create libraries of this compound derivatives is crucial for exploring their full potential. researchgate.net Modern synthetic strategies, such as combinatorial chemistry and high-throughput synthesis, are being adapted for this purpose. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for various biological activities or material properties. nih.gov

A key patent describes a method for the synthesis of 2-fluoro-4-substituted aminoanilines, which involves protecting the amino group of a 2-fluoro-4-bromoaniline precursor, followed by reaction with various amines and subsequent deprotection. google.com This methodology provides a versatile platform for creating a diverse library of derivatives by varying the amine component. google.com

Advanced in vitro Biological Target Identification and Validation

Identifying the specific biological targets of this compound derivatives is a critical step in understanding their mechanism of action and potential therapeutic applications. The piperazine ring is a common feature in many centrally acting drugs, suggesting that derivatives of this compound could be explored for neurological and psychiatric conditions. Furthermore, some derivatives have shown potential as antitumor agents.

Advanced in vitro techniques are being employed to identify and validate these biological targets. These methods include affinity chromatography, protein microarrays, and various cellular and biochemical assays. For instance, derivatives of similar piperazine-containing compounds have been investigated as ligands for G-protein-coupled receptors (GPCRs) and as inhibitors of various enzymes. nih.gov

Development of High-Throughput Screening Compatible Assays for Derivatives

To efficiently screen the large libraries of this compound derivatives, the development of robust and high-throughput screening (HTS) compatible assays is essential. These assays are designed to rapidly assess the biological activity of thousands of compounds in a cost-effective and time-efficient manner.

Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), are particularly well-suited for HTS. nih.gov These assays can be designed to monitor the activity of specific enzymes or receptor binding in a multi-well plate format. nih.gov For example, HTS assays have been developed to identify inhibitors of viral enzymes and to screen for compounds that modulate specific cellular pathways. nih.govnih.gov The development of such assays tailored to the potential targets of this compound derivatives will be crucial for accelerating the discovery of new lead compounds for drug development and other applications. nih.gov

Q & A

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NAS | K₂CO₃, DMF, 90°C | 60–70 | ≥95% |

| Reduction | H₂/Pd-C, MeOH | 85–90 | ≥98% |

Basic Question: How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

The electron-withdrawing fluorine atom enhances aromatic ring stability but may increase susceptibility to hydrolysis under acidic/basic conditions. Stability studies should:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures (typically >200°C for similar piperazine derivatives) .

Basic Question: What is the role of this compound in medicinal chemistry research?

Methodological Answer:

The compound serves as a key intermediate for:

- Receptor-Targeted Probes : Functionalization at the aniline NH₂ or piperazine N positions to develop dopamine/serotonin receptor ligands .

- Bioisosteric Replacement : Fluorine substitution improves metabolic stability and binding affinity in lead optimization .

Advanced Question: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Factorial Design : Use a 2³ factorial design to test variables: temperature (80–100°C), solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Cs₂CO₃). Analyze interactions via ANOVA .

- Continuous Flow Chemistry : Mitigate exothermic side reactions by adopting microreactor systems, improving heat dissipation and reproducibility .

Advanced Question: How to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies for assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in receptor binding may arise from differences in radioligand concentrations .

- Dose-Response Replication : Validate conflicting results using standardized assays (e.g., cAMP accumulation for GPCR activity) with internal controls .

Advanced Question: What computational methods predict the compound’s solubility and reactivity?

Methodological Answer:

Q. Table 2: Predicted vs. Experimental Properties

| Property | Predicted (DFT) | Experimental |

|---|---|---|

| LogP | 1.8 | 1.7 ± 0.2 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.12 |

Advanced Question: What strategies address challenges in formulating this compound for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.